3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide
Overview
Description
3-Amino-4-methyl-N-(propan-2-yl)benzenesulfonamide, also known as AMPB, is an organic compound that is used in a wide variety of scientific research applications. This compound has a unique structure and properties, making it an attractive target for scientific research.
Scientific Research Applications
3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide is used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and biocatalysis. It is also used in studies of chemical reactivity, protein-ligand interactions, and drug-drug interactions. In addition, this compound has been used in the development of novel therapeutic agents, as well as in the study of metabolic pathways.
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that sulfonamides typically act as competitive inhibitors, binding to the active site of an enzyme and preventing its normal substrate from binding .
Biochemical Pathways
Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of enzyme activity by sulfonamides typically results in the disruption of essential biochemical processes in the target organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methyl-N-(propan-2-yl)benzenesulfonamide. For instance, factors such as pH and temperature can affect the solubility and stability of the compound . .
Advantages and Limitations for Lab Experiments
3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water. Additionally, it is non-toxic and has a low melting point. However, it is not very stable, and it is susceptible to hydrolysis. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Future Directions
There are a number of potential future directions for 3-amino-4-methyl-N-(propan-2-yl)benzenesulfonamide research. These include further studies of its mechanism of action, its potential therapeutic applications, and its use as a tool for drug discovery. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential synergistic effects with other compounds. Finally, further studies could be conducted on its potential use in biocatalysis and enzyme engineering.
properties
IUPAC Name |
3-amino-4-methyl-N-propan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)9-5-4-8(3)10(11)6-9/h4-7,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVPCNORSDXYBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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